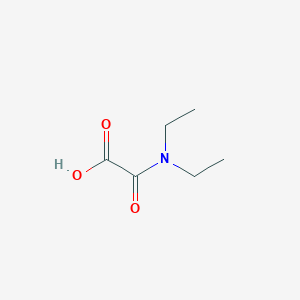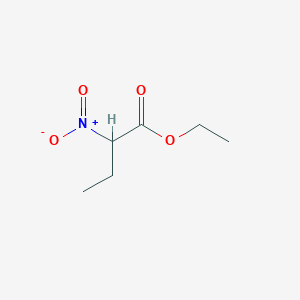
(二乙氨基)(氧代)乙酸
描述
Synthesis Analysis
The synthesis of compounds related to diethylamino acetic acid derivatives has been explored in the context of pharmaceutical applications. For instance, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of the anti-inflammatory agent etodolac, has been successfully achieved. This compound exhibits significant biological activity, with an effective dose (ED50) of 3 mg/kg in a rat curative adjuvant arthritis assay and an IC50 of 50 nM for inhibiting prostaglandin production in cultured chondrocytes . This suggests that the synthetic pathways utilized for such diethylamino acetic acid derivatives can yield compounds with potent biological activities.
Molecular Structure Analysis
While the specific molecular structure of (Diethylamino)(oxo)acetic acid is not directly discussed in the provided papers, the structure of related compounds can offer insights. The molecular structure of the synthesized compounds, such as the 4,6-diethyl derivative mentioned, likely features a diethylamino group attached to an acetic acid framework, which is a commonality in this class of compounds. The presence of this functional group is crucial for the biological activity of these molecules, as it may interact with biological targets such as enzymes involved in prostaglandin production .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diethylamino acetic acid derivatives are not explicitly detailed in the provided papers. However, it can be inferred that the reactions to synthesize such compounds would involve the formation of ester and amide bonds, as these are typical in the production of acetic acid derivatives. The biological evaluation of these compounds, such as the antitussive properties of the diethylaminoethoxyethyl ester of diethylphenylacetic acid (Oxeladin), indicates that the chemical reactions used in their synthesis are effective in producing biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Diethylamino)(oxo)acetic acid derivatives are crucial for their biological function and pharmacokinetics. Although the specific properties of (Diethylamino)(oxo)acetic acid are not described, the properties of similar compounds, such as solubility, stability, and reactivity, would be important for their efficacy as pharmaceutical agents. For example, the potency of the antitussive agent Oxeladin suggests that its physical and chemical properties are favorable for its function as a cough suppressant .
科学研究应用
-
Chemical Synthesis
-
Structural Chemistry
- Application : A study titled “Global and local interactions in the structure of crystalline 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate” was found . This suggests that “(Diethylamino)(oxo)acetic acid” or a derivative of it might be used in the field of structural chemistry .
- Method of Application : The study used computational methods to calculate the crystal lattice energy reflecting global interactions, predominantly long-range electrostatic interactions between ions, as well as the energy of selected specific local C–H···O, C–H···π and π···π interactions .
- Results or Outcomes : The study found that local interactions occurring between specific sites of molecules, amounting to a few tens of kJ mol −1, most likely account for the mutual arrangement of molecular ions, whereas global ones, exceeding half-a-thousand kJ mol −1, are responsible for the thermodynamic stability of the compound investigated in the crystalline solid phase .
-
Pharmacological Activities
- Application : A study titled “Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates” suggests that derivatives of “(Diethylamino)(oxo)acetic acid” might be used in the field of medicinal chemistry .
- Method of Application : The study used various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- Results or Outcomes : The study focused on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
-
Material Science and Chemotherapy
- Application : A study titled “Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review” suggests that derivatives of “(Diethylamino)(oxo)acetic acid” might be used in the fields of material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy .
- Method of Application : The study used organic synthesis in an unprecedented amount of exploratory alteration of the parent structures in an effort to create novel derivatives with enhanced biological and material capabilities .
- Results or Outcomes : The study found that phenoxazines have sparked a lot of interest owing to their numerous applications. Among other things, they have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties .
-
Cataluminescence Activity
- Application : A study titled “Determination of acetic acid in enzymes based on the cataluminescence activity of graphene oxide–supported carbon nanotubes coated with NiMn layered double hydroxides” suggests that derivatives of “(Diethylamino)(oxo)acetic acid” might be used in the field of cataluminescence .
- Method of Application : The study used graphene oxide–supported carbon nanotubes coated with NiMn layered double hydroxides to determine the acetic acid in enzymes .
- Results or Outcomes : The study found that the cataluminescence activity of the graphene oxide–supported carbon nanotubes coated with NiMn layered double hydroxides can be used to determine the acetic acid in enzymes .
-
Chemical Synthesis
- Application : “(Diethylamino)(oxo)acetic acid” is a chemical compound with the CAS Number: 55441-26-4 . It is used in the field of chemical synthesis .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process. The compound could potentially be used as a reagent or intermediate in the synthesis of other compounds .
属性
IUPAC Name |
2-(diethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDRZCGQSDERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400383 | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethylamino)(oxo)acetic acid | |
CAS RN |
55441-26-4 | |
| Record name | 2-(Diethylamino)-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diethylamino)(oxo)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)






